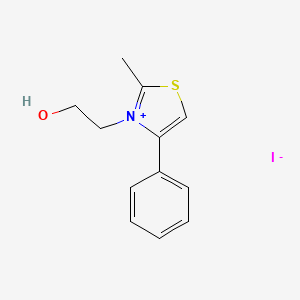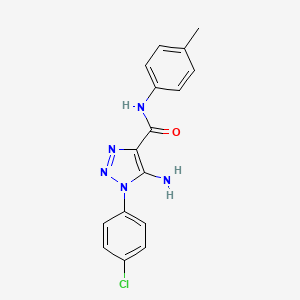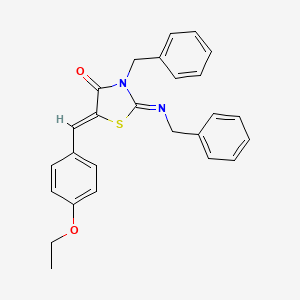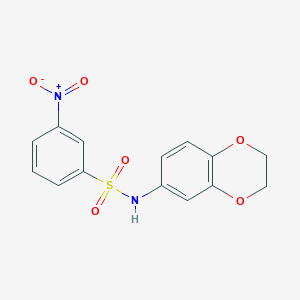
2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazolium ion, which is a positively charged thiazole ring, and an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide typically involves the reaction of 2-methyl-4-phenylthiazole with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the thiazole ring attacks the alkylating agent, resulting in the formation of the thiazolium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Reacting 2-methyl-4-phenylthiazole with ethyl iodide in the presence of a base.
- Purifying the product through recrystallization or other separation techniques.
- Ensuring the final product meets quality standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ion back to the neutral thiazole.
Substitution: The thiazolium ion can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Neutral thiazole derivatives.
Substitution: Various substituted thiazolium salts.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide involves its interaction with biological molecules. The thiazolium ion can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenylthiazole: Lacks the thiazolium ion and iodide counterion.
4-Phenylthiazole: Similar structure but without the methyl group.
Thiamine (Vitamin B1): Contains a thiazole ring but with different substituents and biological activity.
Uniqueness
2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the thiazolium ion and iodide counterion makes it particularly reactive and suitable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(2-methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NOS.HI/c1-10-13(7-8-14)12(9-15-10)11-5-3-2-4-6-11;/h2-6,9,14H,7-8H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPBVIGTZDHSMZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CS1)C2=CC=CC=C2)CCO.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(4-methoxyphenyl)thio]acetyl}piperidine](/img/structure/B4917120.png)

![8-methyl-3-phenyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4917130.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine](/img/structure/B4917132.png)
![N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide;hydrobromide](/img/structure/B4917133.png)
![3-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B4917155.png)
![2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide](/img/structure/B4917162.png)
![diethyl {[(3-methylphenyl)amino]methylene}malonate](/img/structure/B4917177.png)

![4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene](/img/structure/B4917201.png)
![DIMETHYL 2-[2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B4917206.png)


![5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B4917228.png)
